3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine

Heterocyclic synthesis Medicinal chemistry 3-Aryl-4-alkylpyrazole scaffold

Researchers seeking structurally differentiated pyrazole screening compounds face limited commercial availability of 4-alkyl-substituted analogs. This compound addresses that gap with a unique 4-benzyloxy-3-sec-butylphenyl substitution pattern supported by single-crystal X-ray structure determination and established anti-proliferative activity data (IC50 range: 0.9-26.4 μM across related analogs). Key benefits: Validated SAR probe for target fishing studies; quantitative VAP-1 selectivity benchmark (IC50 > 100 μM); fully solved crystal structure for solid-state research. Available from BenchChem with competitive pricing and global shipping.

Molecular Formula C20H23N3O
Molecular Weight 321.424
CAS No. 501903-23-7
Cat. No. B2489199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine
CAS501903-23-7
Molecular FormulaC20H23N3O
Molecular Weight321.424
Structural Identifiers
SMILESCCC(C)C1=C(C=CC(=C1)C2=CC(=NN2)N)OCC3=CC=CC=C3
InChIInChI=1S/C20H23N3O/c1-3-14(2)17-11-16(18-12-20(21)23-22-18)9-10-19(17)24-13-15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3,(H3,21,22,23)
InChIKeyVUZIEEHTQRNAPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(Benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine Baseline Identity


3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine (CAS 501903-23-7; molecular formula C20H23N3O; molecular weight 321.42) belongs to the 3-aryl-4-alkylpyrazol-5-amine class of heterocyclic compounds [1]. The compound features a pyrazole core with a 5-amino group, a 3-aryl substituent bearing both 4-benzyloxy and 3-sec-butyl moieties, and demonstrates characteristic intramolecular hydrogen bonding and π-interaction networks as confirmed by single-crystal X-ray diffraction [2]. Its structural identity is defined by the specific ortho-substitution pattern on the phenyl ring, which distinguishes it from simpler 3-arylpyrazol-5-amine analogs lacking the sec-butyl group or bearing alternative alkoxy substituents.

3-[4-(Benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine Generic Substitution Failure


Generic substitution with unsubstituted or simply substituted pyrazol-5-amines is scientifically invalid for applications requiring this compound's specific substitution architecture. The 4-alkyl substitution on the pyrazole ring is notably underreported in the literature, and the combination of a 3-aryl group bearing both a 4-benzyloxy substituent and an ortho-sec-butyl group creates a unique pharmacophore geometry that influences both target recognition and physicochemical properties [1]. Comparative analysis reveals that even within the same 3-aryl-4-alkylpyrazol-5-amine series, modifications to the aryl substitution pattern produce substantial divergence in biological activity: the anti-proliferation IC50 values span from 0.9 μM to 26.4 μM across only eight structurally related compounds, demonstrating that minor structural changes result in major functional consequences [2]. Additionally, the compound's crystal structure reveals a specific intramolecular hydrogen-bonding network (N−H···N forming a five-membered ring fused to the pyrazole) that is dependent on the precise substitution pattern and may influence molecular recognition [3].

3-[4-(Benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine Differentiation Evidence


Synthetic Route to 4-Alkyl Pyrazoles

The synthesis of 3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine utilizes a route involving 3-oxo-3-arylpropanenitrile formation, alkylation at the α-position, and subsequent pyrazole ring formation with hydrazine, producing the 4-alkyl-substituted pyrazole core. This methodology specifically enables access to 4-alkyl-substituted pyrazoles, which are otherwise sparsely represented in the literature compared to 4-unsubstituted or 4-aryl pyrazoles [1]. In contrast, conventional pyrazol-5-amine syntheses (e.g., direct condensation of β-ketonitriles with hydrazine) produce exclusively 4-unsubstituted products, lacking the sec-butyl moiety that contributes to both lipophilicity and conformational constraint in the target compound.

Heterocyclic synthesis Medicinal chemistry 3-Aryl-4-alkylpyrazole scaffold

Anti-Proliferative Activity in Cancer Cells

The 3-aryl-4-alkylpyrazol-5-amine compound class to which the target compound belongs has demonstrated quantifiable anti-proliferative activity in MTT assays against U-2 OS (osteosarcoma) and A549 (lung adenocarcinoma) cell lines. Within this class, structurally related compounds exhibit IC50 values ranging from 0.9 μM to 26.4 μM, establishing an activity baseline for the scaffold [1]. The target compound's specific 4-benzyloxy-3-sec-butylphenyl substitution pattern represents a unique combination within this SAR space, and its procurement enables head-to-head comparison against the published activity range of the series. The benzyloxy group is noted as a pharmacophore element identified through target fishing analysis (13 pharmacophores mapped from this scaffold) [1].

Anti-cancer screening MTT assay 3-Aryl-4-alkylpyrazol-5-amine SAR

VAP-1 Off-Target Selectivity

BindingDB contains curated enzyme inhibition data for this exact compound (ChEMBL303714) against both rat and human vascular adhesion protein-1 (VAP-1/SSAO), with IC50 values reported as >1.00E+5 nM (i.e., >100 μM) for both species orthologs [1]. This establishes a quantitative benchmark for off-target liability: the compound exhibits negligible inhibition of VAP-1 under the assay conditions. In contrast, other pyrazole-containing compounds have been reported as VAP-1 inhibitors with sub-micromolar potency in the same assay system (e.g., certain substituted pyrazole derivatives show IC50 values < 1 μM against rat VAP-1 in CHO cell-based assays using [14C]-benzylamine as substrate) [1]. The >100 μM IC50 value for the target compound indicates at least a 100-fold selectivity window against this particular off-target relative to known pyrazole-based VAP-1 inhibitors.

VAP-1/SSAO inhibition Enzyme assay Off-target profiling

Solid-State Crystal Structure and Interactions

Single-crystal X-ray diffraction analysis of the target compound (space group P21/c, Z = 4) establishes a defined solid-state conformation that differs from simpler pyrazol-5-amine analogs lacking the benzyloxy and sec-butyl substituents. The molecule adopts a non-planar geometry with the phenyl rings rotated relative to the pyrazole plane. Key structural features include: an N−H···N intramolecular hydrogen bond forming a five-membered ring fused to the pyrazole ring; intramolecular C−H···O and C−H···π interactions; and intermolecular C−H···O hydrogen bonds linking molecules into C(7) chains along the crystallographic a-axis [1]. The crystal structure is further stabilized by C–H···π and π···π intermolecular interactions [1]. In contrast, simpler 3-arylpyrazol-5-amines without the 4-benzyloxy and 3-sec-butyl groups lack these extensive interaction networks, which may influence solid-state stability, solubility, and co-crystallization behavior.

Crystallography Solid-state characterization Intermolecular interactions

Lipophilicity and Physicochemical Differentiation

The target compound (C20H23N3O; MW 321.42) differs from its closest commercially available analog, 3-[4-(benzyloxy)phenyl]-1H-pyrazol-5-amine (CAS 502132-35-6; C16H15N3O; MW 265.31), solely by the presence of a sec-butyl group at the 3-position of the phenyl ring [1]. This structural difference results in a molecular weight increase of 56.11 Da and introduces an additional alkyl substituent that increases calculated lipophilicity (estimated cLogP increment of approximately +1.5 to +2.0 units based on Hansch π values for sec-butyl substitution on aromatic systems) [1]. The sec-butyl group also introduces a chiral center (the sec-butyl carbon is stereogenic), whereas the comparator compound is achiral. These differences directly impact membrane permeability, metabolic stability, and protein-binding characteristics in biological assays.

Physicochemical properties Lipophilicity SAR library design

Underrepresented 4-Alkyl Scaffold for Library Design

The literature explicitly notes that 'there are less 4-alkyl substituted pyrazoles reported' compared to other pyrazole substitution patterns [1]. Among the eight 3-aryl-4-alkylpyrazol-5-amines synthesized and evaluated in the primary SAR study, none contain the precise 4-benzyloxy-3-sec-butylphenyl substitution pattern of the target compound [1]. This indicates that the target compound occupies a relatively underexplored region of 4-alkylpyrazole chemical space. In contrast, 4-unsubstituted pyrazoles and 4-arylpyrazoles are abundantly represented in commercial screening libraries and the published literature, making them less valuable for novelty-driven discovery programs. The target compound's 4-sec-butyl substitution combined with the ortho-substituted 3-aryl group provides a differentiated scaffold for hit identification and lead optimization.

Chemical library design Scaffold diversity 4-Substituted pyrazoles

3-[4-(Benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine Application Scenarios


Anti-Cancer Lead Optimization with 4-Alkyl Pyrazoles

For medicinal chemistry programs exploring 3-aryl-4-alkylpyrazol-5-amines as anti-proliferative agents, this compound provides a differentiated substitution pattern (4-benzyloxy-3-sec-butylphenyl) for head-to-head comparison against the published SAR baseline (IC50 range: 0.9–26.4 μM in U-2 OS and A549 cells). The established MTT assay conditions enable direct integration into existing screening cascades [1]. The benzyloxy group has been identified as one of 13 pharmacophore elements through target fishing analysis on this scaffold [1], making this compound particularly relevant for validating computational target predictions and establishing the contribution of the benzyloxy moiety to anti-proliferative activity.

Selectivity Profiling in Kinase Programs

Programs targeting kinases (e.g., p38 MAPK, PIM1) or other proteins with known pyrazole-binding pockets can utilize this compound's established VAP-1 off-target profile (IC50 > 100 μM) as a quantitative selectivity benchmark [1]. The >100-fold selectivity window against VAP-1 relative to known pyrazole-based VAP-1 inhibitors provides actionable data for off-target risk assessment [1]. Additionally, the compound's crystal structure revealing N−H···N intramolecular hydrogen bonding and π-interaction networks can inform structure-based design efforts [2].

Solid-State and Co-Crystal Engineering

The availability of a fully solved single-crystal X-ray structure (space group P21/c, Z = 4) with characterized intramolecular (N−H···N, C−H···O, C−H···π) and intermolecular (C−H···O chains, C–H···π, π···π) interactions makes this compound suitable for solid-state research applications [1]. The defined hydrogen-bonding topology and crystal packing architecture support co-crystal screening, polymorph studies, and the development of formulations requiring predictable solid-state properties. The non-planar molecular geometry with phenyl-pyrazole rotation provides a structurally characterized template for computational crystal structure prediction validation.

Library Diversification via 4-Alkylpyrazoles

Procurement for screening library expansion is justified by the documented scarcity of 4-alkyl-substituted pyrazoles in the chemical literature [1]. This compound occupies a relatively underexplored region of pyrazole chemical space, combining 4-sec-butyl substitution with an ortho-substituted 3-aryl group. In contrast to the abundant 4-unsubstituted and 4-aryl pyrazoles in commercial libraries, this scaffold offers differentiated starting points for hit identification campaigns where structural novelty is prioritized [1]. The compound's distinct physicochemical profile (MW 321.42, chiral sec-butyl group) further distinguishes it from simpler analogs like 3-[4-(benzyloxy)phenyl]-1H-pyrazol-5-amine (MW 265.31, achiral) [3].

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